Bupranolol

Description

This compound is a non-selective beta blocker with potency similar to [propanolol]. It does not have intrinsic sympathomimetic activity (ISA), but does have strong membrane stabilizing activity.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An adrenergic-beta-2 antagonist that has been used for cardiac arrhythmia, angina pectoris, hypertension, glaucoma, and as an antithrombotic.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Structure

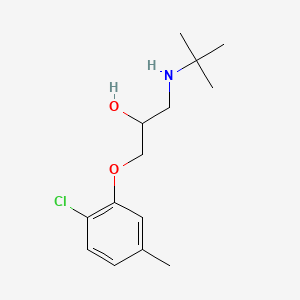

2D Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRNZOQPUAHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022704 | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14556-46-8, 23284-25-5 | |

| Record name | (±)-Bupranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupranolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical and physical properties of Bupranolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1][2] Chemically, it is classified as an aromatic ether.[2] With a potency comparable to propranolol, this compound effectively blocks the action of catecholamines, such as adrenaline and noradrenaline, at both β1 and β2-adrenergic receptors.[1][3] This antagonism results in a reduction of heart rate, myocardial contractility, and cardiac output. Notably, this compound lacks intrinsic sympathomimetic activity (ISA) but exhibits strong membrane-stabilizing properties. This guide provides an in-depth overview of the chemical and physical properties of this compound, its core pharmacological actions, and detailed experimental methodologies for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |

| Chemical Formula | C₁₄H₂₂ClNO₂ | |

| Molecular Weight | 271.78 g/mol | |

| Melting Point | 221 °C | |

| Physical Description | Solid | |

| Water Solubility | 0.143 mg/mL | |

| pKa (Strongest Basic) | 9.76 | |

| LogP | 2.8 |

Pharmacological Properties

Mechanism of Action

This compound functions as a competitive, non-selective beta-blocker. It competes with endogenous sympathomimetic neurotransmitters, primarily catecholamines, for binding sites on beta-adrenergic receptors. By blocking these receptors, particularly the β1-receptors in the heart, this compound inhibits sympathetic stimulation. This leads to a decrease in resting heart rate, a reduction in the force of cardiac contraction, and consequently, a lowering of both systolic and diastolic blood pressure. Its non-selective nature means it also blocks β2-receptors, which can be a consideration in patients with respiratory conditions.

Receptor Binding Affinity

The affinity of this compound for beta-adrenergic receptors is a key determinant of its potency. The binding affinity is quantified by determining the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. For this compound, the Ki values demonstrate its non-selective nature, with a high affinity for both β1 and β2 receptors.

Intrinsic Sympathomimetic Activity (ISA)

This compound is characterized by its lack of intrinsic sympathomimetic activity (ISA). This means that while it blocks the receptor from being activated by agonists like adrenaline, it does not possess any partial agonist activity itself. Beta-blockers with ISA can cause a slight stimulation of the receptor even while blocking the effects of more potent catecholamines. The absence of ISA in this compound results in a more pronounced reduction in resting heart rate and cardiac output compared to beta-blockers with this property.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its modulation of the beta-adrenergic signaling pathway. The following diagram illustrates the canonical pathway that is inhibited by this compound.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Affinity

This protocol outlines the methodology to determine the binding affinity of this compound for beta-adrenergic receptors using a radioligand competition assay.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing beta-adrenergic receptors in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation.

-

Resuspend and wash the membrane pellet.

-

Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.

-

Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

-

Thaw the membrane preparation and resuspend in the final assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol), and varying concentrations of unlabeled this compound.

-

Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific radioligand binding against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol describes a method to evaluate the ISA of this compound using an isolated guinea pig atrium preparation.

1. Tissue Preparation:

-

Euthanize a guinea pig and dissect out the heart.

-

Isolate the right atrium and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Attach the atrium to an isometric force transducer to record the rate and force of spontaneous contractions.

2. Experimental Procedure:

-

Allow the preparation to stabilize.

-

Add increasing concentrations of a standard β-agonist (e.g., isoprenaline) to establish a cumulative concentration-response curve for the increase in heart rate and force of contraction.

-

After washing the tissue, add increasing concentrations of this compound to the organ bath and record any changes in atrial rate and force.

-

In a separate experiment, pre-incubate the atrial preparation with a high concentration of this compound and then generate a concentration-response curve for the standard β-agonist.

3. Data Analysis:

-

Compare the effects of this compound alone on the atrial rate and force to the baseline. A lack of significant increase indicates the absence of ISA.

-

Analyze the shift in the concentration-response curve of the standard β-agonist in the presence of this compound to confirm its antagonistic activity.

Conclusion

This compound is a well-characterized non-selective beta-blocker with a clear mechanism of action and a defined pharmacological profile. Its lack of intrinsic sympathomimetic activity distinguishes it from some other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and related compounds in a research and drug development setting. The provided data and methodologies serve as a valuable technical resource for scientists in the field.

References

Molecular Docking Studies of Bupranolol with Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of bupranolol, a non-selective beta-adrenergic receptor antagonist, with its target receptors. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways and workflows.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a competitive, non-selective beta-blocker with a potency similar to propranolol.[1][2] It exerts its therapeutic effects by competitively binding to beta-adrenergic receptors (β-ARs), thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine.[2] This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[2] this compound targets both β1- and β2-adrenergic receptors.[2] The β1-adrenergic receptors are primarily located in the heart and kidneys, while β2-adrenergic receptors are found in the lungs, blood vessels, and other tissues. Understanding the molecular interactions between this compound and these receptor subtypes is crucial for rational drug design and the development of more selective and effective beta-blockers.

Quantitative Data from Binding and Docking Studies

Molecular docking simulations and experimental binding assays provide valuable quantitative data on the interaction between a ligand and its receptor. This data is essential for comparing the affinity and selectivity of different compounds.

Binding Affinity Data

The binding affinity of a ligand to its receptor is often expressed as the inhibition constant (Ki) or the pKi (-log(Ki)). A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Binding Affinity (pKi) |

| (-)-Bupranolol | β1-Adrenoceptor (high-affinity state) | 8.8 |

| (+)-Bupranolol | β-Adrenoceptors (myocardium) | Lower affinity than (-)-enantiomer (50-120 fold difference) |

Molecular Docking Data (Hypothetical)

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

| Binding Energy (kcal/mol) | -8.5 to -10.0 (estimated) | -8.0 to -9.5 (estimated) |

| Interacting Amino Acids (based on Bucindolol study) | Hydrogen Bonds: Asp121, Asn329 Van der Waals: Trp117, Thr118, Thr122, Val126, Phe201, Tyr207, Ser211, Ser212, Ser215, Trp303, Phe307, Asn310, Tyr332, Tyr333 | Hydrogen Bonds: Asp113, Asn312 Van der Waals: Val114, Thr118, Ser203, Ser204, Ser207, Trp286, Phe290, Tyr308, Tyr316 (based on general β2-AR antagonist binding sites) |

Experimental Protocols: Molecular Docking of this compound

This section outlines a detailed protocol for performing a molecular docking study of this compound with β1 and β2-adrenergic receptors using a widely used software suite like AutoDock.

Software and Resources

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking calculations.

-

Discovery Studio or PyMOL: For visualization and analysis of results.

-

Protein Data Bank (PDB): To obtain the 3D structures of the receptors.

Step-by-Step Protocol

-

Protein Preparation:

-

Download the crystal structure of the human β1-adrenergic receptor (e.g., PDB ID: 7BVQ) and β2-adrenergic receptor (e.g., PDB ID: 2RH1) from the PDB.

-

Open the PDB file in a molecular visualization tool.

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

Define the grid box, which specifies the search space for the docking simulation, around the known binding site of the receptor. The binding site can be identified from the co-crystallized ligand in the original PDB file.

-

Save the prepared protein structure in the PDBQT file format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 2475).

-

Open the ligand file in a molecular modeling tool.

-

Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.

-

Assign partial charges to the ligand atoms.

-

Save the prepared ligand structure in the PDBQT file format.

-

-

Molecular Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation.

-

Provide the prepared protein and ligand PDBQT files as input.

-

Specify the coordinates of the center of the grid box and its dimensions.

-

Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher).

-

Run the docking simulation. AutoDock Vina will generate a set of possible binding poses for this compound within the receptor's binding site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docking results using a molecular graphics program.

-

Analyze the top-ranked binding pose of this compound to identify key interactions with the amino acid residues of the receptor.

-

Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

-

Compare the docking results for the β1 and β2 receptors to assess the potential for subtype selectivity.

-

Visualizations: Signaling Pathways and Experimental Workflow

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in molecular docking studies.

Beta-Adrenergic Receptor Signaling Pathways

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through intracellular signaling cascades.

Caption: β1-Adrenergic Receptor Signaling Pathway.

Caption: β2-Adrenergic Receptor Signaling Pathways (Gs and Gi).

Molecular Docking Workflow

The process of molecular docking follows a structured workflow from initial setup to final analysis.

Caption: General Workflow for Molecular Docking.

Conclusion

Molecular docking is a powerful computational tool for investigating the interactions between drugs and their protein targets. This guide has provided a comprehensive overview of the molecular docking of this compound with β1- and β2-adrenergic receptors, including detailed experimental protocols, a summary of relevant quantitative data, and visualizations of key biological pathways and workflows. While specific experimental docking data for this compound is limited, the provided information, including data from the structurally similar bucindolol, offers a solid foundation for researchers and scientists in the field of drug discovery and development to design and interpret their own molecular docking studies. Further in silico and in vitro studies are encouraged to elucidate the precise binding modes and affinities of this compound and to guide the development of next-generation beta-blockers with improved selectivity and efficacy.

References

Bupranolol: A Technical Guide to its Antithrombotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol, a non-selective β-adrenergic receptor antagonist, has demonstrated significant potential as an antithrombotic agent. This technical guide provides a comprehensive overview of the existing in vitro and in vivo evidence supporting the antiplatelet activity of this compound. It delves into the molecular mechanisms, key signaling pathways, and detailed experimental protocols relevant to the evaluation of its antithrombotic efficacy. This document is intended to serve as a resource for researchers and professionals in drug development interested in the further exploration of this compound and related compounds for cardiovascular therapies.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. While various antiplatelet agents are in clinical use, the exploration of new therapeutic avenues remains a priority. This compound, a non-selective beta-blocker, has emerged as a compound of interest due to its demonstrated inhibitory effects on platelet function, suggesting a potential role in the prevention and treatment of thrombosis.[1] This guide synthesizes the available scientific data on this compound's antithrombotic properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action

The antithrombotic effects of this compound are primarily attributed to its influence on platelet function. Unlike some cardiovascular drugs whose antiplatelet activity is a class effect, the efficacy of β-blockers in this regard appears to be compound-specific and not solely dependent on β-adrenergic receptor blockade.[2] The leading hypotheses for this compound's mechanism of action, largely extrapolated from studies on the structurally similar compound propranolol, include:

-

Membrane-Stabilizing Activity: this compound possesses strong membrane-stabilizing activity.[3] This property, similar to that of local anesthetics, is thought to alter the platelet membrane's microenvironment, thereby reducing its responsiveness to aggregating agents.[3] This non-specific interaction with the platelet membrane may interfere with the function of various membrane-bound proteins crucial for platelet activation.

-

Inhibition of Downstream Signaling Pathways: Evidence from studies on propranolol suggests that this compound may inhibit key intracellular signaling events that follow agonist-receptor binding. This includes the potential inhibition of phospholipase C (PLC), an enzyme responsible for generating the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] Inhibition of this pathway would lead to reduced intracellular calcium mobilization and protein kinase C (PKC) activation, both of which are critical for platelet aggregation and degranulation.

-

Interference with Calcium Mobilization: The antiplatelet effects of some lipophilic β-blockers have been correlated with their ability to displace calcium ions from binding sites on the platelet membrane. By interfering with calcium availability, this compound may dampen the signaling cascade that leads to platelet activation.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's antiplatelet action.

Quantitative Data on Antiplatelet Activity

In vitro studies have demonstrated that this compound is a more potent inhibitor of platelet aggregation than the well-characterized β-blocker, propranolol. The following tables summarize the available quantitative data from comparative studies.

Table 1: Inhibition of Adrenaline-ADP-Induced Platelet Aggregation in Rabbit Platelet-Rich Plasma

| Compound | Relative Potency vs. Propranolol |

| This compound | 2.4 - 3.2 times more effective |

| Propranolol | Baseline |

| Data from Umetsu et al., 1976 |

Table 2: Inhibition of Adrenaline-Induced Platelet Aggregation in Human Platelet-Rich Plasma

| Compound | Relative Potency vs. Propranolol |

| This compound | 2.8 - 3.3 times more effective |

| Propranolol | Baseline |

| Data from Umetsu et al., 1976 |

Table 3: IC50 Values for Inhibition of Platelet Aggregation by Propranolol (as a comparator)

| Agonist | Propranolol IC50 (µM) |

| Phorbol Myristate Acetate (PMA) | 34 |

| Thrombin | 77 |

| Ca²⁺-ionophore A23187 | 81 |

| Epinephrine | 118 |

| Data from M. R. Agarwal et al., 1999, for comparative purposes as specific IC50 for this compound are not available. |

Experimental Protocols

The evaluation of this compound's antiplatelet activity has primarily utilized in vitro platelet aggregation assays. Below are detailed methodologies for these key experiments.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

4.1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy human donors or rabbits via venipuncture into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at a low speed (e.g., 240 g) for 10 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 g) for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

4.1.2. Platelet Aggregation Measurement

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add a defined volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.

-

Incubate the PRP for a set period (e.g., 3 minutes) at 37°C with stirring.

-

Add a working solution of the platelet agonist (e.g., adrenaline, ADP, or a combination) to the PRP.

-

Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.

-

For inhibition studies, pre-incubate the PRP with various concentrations of this compound for a specified time before adding the agonist.

4.1.3. Agonist Concentrations

-

Adrenaline: Final concentrations typically range from 1 µM to 10 µM.

-

ADP: Final concentrations typically range from 1 µM to 10 µM.

-

Adrenaline-ADP Combination: Sub-threshold concentrations of both agonists are often used to study synergistic effects.

In Vivo Models of Thrombosis

4.2.1. Vena Cava Ligation Model in Rats

-

Anesthetize male Wistar rats.

-

Administer this compound or vehicle control (e.g., intraperitoneally) at a predetermined dose and time before surgery.

-

Perform a midline laparotomy to expose the inferior vena cava.

-

Carefully ligate the vena cava just below the renal veins.

-

Close the abdominal incision.

-

After a set period (e.g., 24 hours), re-anesthetize the rats and excise the vena cava.

-

Isolate and weigh the resulting thrombus.

-

The antithrombotic effect is determined by comparing the thrombus weight in the this compound-treated group to the control group.

Bleeding Time Assay

This assay provides an in vivo measure of primary hemostasis.

-

Administer this compound or vehicle control to the animals (e.g., rats).

-

After a specified time, make a standardized incision on the tail.

-

Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 30 seconds) without touching the wound.

-

Record the time until bleeding ceases.

-

A prolongation of bleeding time indicates an impairment of platelet function.

Visualization of Workflows and Relationships

Experimental Workflow for In Vitro Platelet Aggregation

Caption: Workflow for in vitro platelet aggregation analysis.

Logical Relationship of this compound's Properties and Effects

Caption: Relationship between this compound's properties and its antithrombotic effects.

Effect on Coagulation Cascade

Studies on the closely related compound, propranolol, have shown that its antithrombotic effect is primarily mediated through the inhibition of platelet function rather than a direct impact on the coagulation cascade. In a rat model of venous thrombosis, propranolol did not significantly alter key coagulation parameters such as activated partial thromboplastin time (aPTT) or prothrombin time (PT). It is therefore hypothesized that this compound would similarly have minimal direct effects on the enzymatic cascade of coagulation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antiplatelet activity, rendering it a promising candidate for further investigation as an antithrombotic agent. Its potency, which appears to exceed that of propranolol in in vitro models, warrants further preclinical and clinical evaluation. Future research should focus on:

-

Determining the precise IC50 values of this compound against a panel of platelet agonists.

-

Elucidating the detailed molecular interactions of this compound with the platelet membrane and its key signaling proteins.

-

Conducting robust in vivo studies in various animal models of arterial and venous thrombosis to establish its efficacy and safety profile.

-

Investigating the potential for synergistic effects when combined with other antiplatelet or anticoagulant drugs.

A deeper understanding of this compound's antithrombotic properties could pave the way for its repositioning as a valuable therapeutic option in the management of thrombotic diseases.

References

- 1. Effects of this compound, a new beta-blocker, on platelet functions of rabbit and human in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet activity of β-blockers: new light on existing data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of propranolol on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of propranolol on platelet signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bupranolol Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bupranolol is a non-selective β-adrenoceptor antagonist with competitive properties, showing no intrinsic sympathomimetic activity.[1][2] Its potency is comparable to that of propranolol.[2] Due to its pharmacological profile, this compound is a valuable tool in cardiovascular research and drug development. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure their stability and efficacy for in vitro and in vivo studies.

Data Presentation: Solubility and Storage

For consistent experimental outcomes, understanding the solubility and stability of this compound in various solvents is crucial. The following tables summarize the quantitative data for this compound solubility and recommended storage conditions for stock solutions.

Table 1: this compound Solubility

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (91.99 mM)[3], Soluble to 100 mM | Sonication is recommended to aid dissolution. |

| Ethanol | Soluble to 100 mM | |

| Water | 0.143 mg/mL | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.20 mM) | Yields a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.20 mM) | Yields a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.20 mM) |

Table 2: this compound Stock Solution Storage Recommendations

| Storage Temperature | Duration | Recommendations |

| -80°C | Up to 6 months, Up to 1 year | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to prevent multiple freeze-thaw cycles. |

| 4°C | Up to 1 week | For frequent use. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

-

This compound powder (MW: 271.78 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing this compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.718 mg of this compound.

-

Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

-

Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol provides a method for preparing a this compound solution suitable for in vivo experiments, based on a common solvent mixture.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline solution (sterile)

-

Sterile tubes

-

Vortex mixer

Procedure:

This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound in this example is 2.5 mg/mL.

-

Prepare a Concentrated Stock (if necessary): Depending on the desired final concentration, it may be necessary to first prepare a more concentrated stock solution in DMSO. For example, a 25 mg/mL stock in DMSO can be prepared.

-

Solvent Mixing: For a 1 mL final working solution, add the solvents sequentially:

-

To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound in DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

-

Final Mixing: Vortex the final solution until it is clear and homogenous.

-

Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and storing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

Application Notes and Protocols: Bupranolol in Competitive Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective beta-adrenergic receptor antagonist, also known as a beta-blocker.[1] It competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[1] This property makes this compound a valuable tool in pharmacological research, particularly in competitive radioligand binding assays. These assays are the gold standard for determining the affinity of a ligand for a receptor.[2][3]

This document provides detailed application notes and protocols for the use of this compound in competitive radioligand binding assays to characterize beta-adrenergic receptors.

Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are used to determine the affinity (typically expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," e.g., this compound) for a receptor. This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand (a "radioligand") that is known to bind to the receptor with high affinity.

The assay involves incubating a source of receptors (e.g., cell membranes) with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This initiates a signaling cascade that involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound, as an antagonist, blocks the initial step of this pathway by preventing agonist binding to the receptor.

Beta-Adrenergic Receptor Signaling Pathway

Quantitative Data: this compound Binding Affinity

The binding affinity of this compound for beta-1 and beta-2 adrenergic receptors has been determined in various studies. The affinity is typically reported as the pKi or pA2 value, which is the negative logarithm of the Ki (inhibition constant) or A2 (a measure of antagonist potency) value, respectively. A higher pKi value indicates a higher binding affinity.

| Compound | Receptor Subtype | pKi / pA2 | Ki (nM) | Radioligand Used | Tissue/Cell Source |

| (-)-Bupranolol | β1-Adrenoceptor (high affinity state) | 7.9 ("apparent pA2") | ~12.6 | Not specified | Pithed rats (functional assay) |

| (-)-Bupranolol | β1-Adrenoceptor (high affinity state) | 8.8 (pKi) | ~1.58 | [3H]CGP 12177 | Rat cerebrocortical membranes |

| (-)-Bupranolol | β1-Adrenoceptor (low affinity state) | 6.1 ("apparent pA2") | ~794 | Not specified | Pithed rats (functional assay) |

| (-)-Bupranolol | Not specified | Not specified | Not specified | 3H-(-)-bupranolol | Left ventricular beta-adrenoceptors |

Note: pA2 values from functional assays are considered equivalent to pKi values from binding assays for competitive antagonists. Ki values are calculated from pKi/pA2 as 10^(-pKi/pA2) * 10^9.

Experimental Protocols

A generalized protocol for a competitive radioligand binding assay using this compound as the competitor is provided below. This protocol may need to be optimized depending on the specific receptor source and radioligand used.

Materials and Reagents

-

Receptor Source: Cell membranes from tissues (e.g., rat heart, lung) or cultured cells expressing beta-adrenergic receptors.

-

Radioligand: A suitable beta-adrenergic receptor radioligand such as [125I]-Cyanopindolol ([125I]-CYP) or [3H]-Dihydroalprenolol ([3H]-DHA).

-

Competitor: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as propranolol (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and Scintillation Fluid .

Experimental Workflow Diagram

Competitive Radioligand Binding Assay Workflow

Step-by-Step Protocol

1. Membrane Preparation a. Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or similar homogenizer. b. Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. f. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). g. Store the membrane aliquots at -80°C until use.

2. Assay Setup a. Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10^-10 M to 10^-5 M. b. Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value. c. In a 96-well plate or individual tubes, set up the following conditions in triplicate: i. Total Binding: Receptor membranes, radioligand, and assay buffer. ii. Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol). iii. Competition: Receptor membranes, radioligand, and each concentration of this compound.

3. Incubation a. Add the components to the tubes/wells in the following order: assay buffer, competitor/buffer/NSB ligand, radioligand, and finally the membrane preparation to initiate the reaction. b. Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically.

4. Separation of Bound and Free Radioligand a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding). b. Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

5. Measurement of Radioactivity a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

-

-

Calculate the Inhibition Constant (Ki):

-

Use the Cheng-Prusoff equation to convert the IC50 to a Ki value: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).

-

-

Conclusion

This compound is a versatile and effective tool for studying beta-adrenergic receptors in competitive radioligand binding assays. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can accurately determine the binding affinity of this compound and other related compounds, contributing to a deeper understanding of beta-adrenergic pharmacology and facilitating drug discovery efforts.

References

- 1. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for In Vitro Platelet Aggregation Assays with Bupranolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective β-adrenergic receptor antagonist that has demonstrated inhibitory effects on platelet aggregation in vitro.[1][2] These properties suggest its potential for investigation in the context of thrombosis and cardiovascular diseases. The primary mechanism of its antiplatelet activity is believed to be independent of its β-blocking action, relating more to its lipophilicity and interaction with the platelet membrane, similar to propranolol.[3] This involves membrane stabilization and interference with intracellular signaling pathways, such as those involving phospholipase C and calcium mobilization.[3][4]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on platelet aggregation and adhesion, along with a summary of available data and relevant signaling pathways.

Data Presentation: Efficacy of this compound and Propranolol in Inhibiting Platelet Aggregation

The following table summarizes the effective concentrations of propranolol, which can be used to estimate the effective concentration range for this compound.

| Compound | Agonist(s) | Species | Effective Concentration Range (Propranolol) | Estimated Effective Concentration Range (this compound) | Observations |

| Propranolol | ADP, Epinephrine | Human | 10-50 µM | 3-18 µM | Abolished the second wave of aggregation. |

| Propranolol | Collagen, Thrombin | Human | 10-50 µM | 3-18 µM | Inhibited aggregation. |

| Propranolol | Arachidonic Acid | Human | 250-500 µM | 78-208 µM | Higher concentrations needed for inhibition. |

| Propranolol | U-46619 (Thromboxane A2 analog) | Human | IC50: 200 µM | IC50: ~62.5-83.3 µM |

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the assessment of this compound's effect on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

This compound hydrochloride

-

Agonists: Adenosine diphosphate (ADP), Epinephrine (Adrenaline), Collagen, Thrombin

-

Human whole blood from healthy, consenting donors

-

3.2% Sodium citrate anticoagulant

-

Phosphate-buffered saline (PBS)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Aggregometer and cuvettes with stir bars

-

Centrifuge

Procedure:

-

Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

PRP and PPP Preparation:

-

To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. Collect the supernatant (platelet-poor plasma). PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Platelet Aggregation Measurement:

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Add 50 µL of the this compound solution (or vehicle control) and incubate for 2-5 minutes at 37°C.

-

Set the baseline (0% aggregation) with the PRP sample. Use a PPP sample to set the 100% aggregation mark.

-

Initiate aggregation by adding a known concentration of an agonist (e.g., ADP, epinephrine).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. A dose-response curve can be generated by plotting the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Platelet Adhesion Assay

This protocol provides a method to assess the effect of this compound on platelet adhesion to a collagen-coated surface.

Materials:

-

This compound hydrochloride

-

Collagen (Type I)

-

96-well microtiter plates

-

PRP

-

Bovine serum albumin (BSA)

-

Acid-citrate-dextrose (ACD) solution

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with collagen (e.g., 50 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Platelet Preparation: Prepare PRP as described in Protocol 1.

-

Treatment: Incubate the PRP with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Adhesion: Add the treated PRP to the collagen-coated wells and incubate for 60 minutes at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent platelets.

-

Quantification:

-

Lyse the adherent platelets with a lysis buffer.

-

Quantify the number of adherent platelets by measuring the activity of a platelet-specific enzyme, such as acid phosphatase, using a colorimetric substrate like pNPP.

-

Read the absorbance at 405 nm using a plate reader.

-

-

Data Analysis: Compare the absorbance values of this compound-treated wells to the control wells to determine the percentage of inhibition of platelet adhesion.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Proposed mechanism of this compound's inhibition of platelet aggregation.

Caption: Workflow for in vitro platelet aggregation assay with this compound.

References

- 1. Effect of propranolol on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a new beta-blocker, on platelet functions of rabbit and human in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of β-blockers on platelet aggregation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of propranolol on platelet signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bupranolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for this purpose. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for similar beta-blockers like propranolol.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the differential partitioning of the analyte. The separated this compound is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (Reference Standard)

-

Internal Standard (e.g., Propranolol hydrochloride or another suitable beta-blocker)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (Analytical grade)

-

Triethylamine (TEA) (Analytical grade)

-

Orthophosphoric acid or Hydrochloric acid (for pH adjustment)

-

Water (HPLC grade or Milli-Q)

-

Plasma or other biological matrix (for bioanalytical methods)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Pipettes and volumetric flasks

Preparation of Solutions

Mobile Phase Preparation: A typical mobile phase for the analysis of beta-blockers consists of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase could be a mixture of acetonitrile and ammonium acetate buffer (e.g., 10 mM, pH adjusted to 3.5 with phosphoric acid) in a ratio of 30:70 (v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL. This stock solution should be stored at 2-8°C when not in use.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Propranolol HCl) at a concentration of 1 mg/mL in the mobile phase.

Sample Preparation (for Plasma Samples): For the analysis of this compound in plasma, a protein precipitation or liquid-liquid extraction step is necessary to remove interfering substances.

-

Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile or methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Liquid-Liquid Extraction (LLE): To 500 µL of plasma, add a known amount of internal standard. Add 100 µL of 1 M NaOH to alkalinize the sample. Then, add 3 mL of an organic solvent like diethyl ether or a mixture of hexane and isoamyl alcohol. Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a known volume of mobile phase before injection.[1]

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific applications and instrumentation.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 3.5) (30:70, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 290 nm (this compound has a UV absorbance maximum around this wavelength) |

| Column Temperature | Ambient or controlled at 25°C |

| Run Time | Approximately 10-15 minutes |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N > 2000 | |

| Resolution (Rs) | Rs > 2 (between analyte and internal standard) | |

| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 20 | |

| 50 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 3: Accuracy and Precision Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low QC | |||

| Mid QC | |||

| High QC |

Method Validation

It is imperative to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway (Illustrative)

While HPLC itself does not directly elucidate signaling pathways, understanding the mechanism of action of this compound is relevant for drug development professionals. This compound acts as an antagonist at beta-adrenergic receptors, blocking the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

References

Application Notes and Protocols for the Development of a Bupranolol Transdermal Delivery System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of a transdermal delivery system for Bupranolol, a non-selective beta-adrenergic antagonist. Due to its short biological half-life and significant first-pass metabolism, transdermal administration presents a promising alternative to conventional oral delivery, aiming to provide sustained and controlled drug release.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a transdermal drug delivery system. These properties influence formulation strategies, penetration through the skin barrier, and overall bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [1] |

| Molecular Weight | 271.78 g/mol | [3][4] |

| LogP (Octanol/Water) | 2.8 - 3.14 | |

| Water Solubility | 0.143 mg/mL | |

| pKa (Strongest Basic) | 9.76 | |

| Physical Description | Solid |

Formulation Development of a Matrix-Type Transdermal Patch

The solvent casting technique is a common and effective method for preparing matrix-type transdermal patches. This involves dissolving the drug and polymers in a suitable solvent, casting the solution, and allowing the solvent to evaporate, leaving a thin, drug-loaded film.

A study on the formulation of this compound-loaded transdermal patches identified an optimal formulation (F4) using a blend of polymers.

Table of Formulation F4 Components:

| Component | Role |

| This compound | Active Pharmaceutical Ingredient |

| Hydroxypropyl methylcellulose (HPMC) | Primary film-forming polymer |

| Eudragit RSPO | Co-polymer for sustained release |

| PEG 400 | Plasticizer |

| Methanol/Chloroform | Solvents |

Physicochemical Evaluation of Optimized Patch Formulation (F4):

| Parameter | Result |

| Thickness | 0.25 ± 0.02 mm |

| Folding Endurance | 285 ± 6 |

| Tensile Strength | 0.969 ± 0.014 kg/cm ² |

| Drug Content | 99.45 ± 0.36% |

| In Vitro Drug Release (12 hours) | 98.65% |

Enhancing Transdermal Permeation of this compound

The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease this barrier's resistance and improve drug flux.

Several studies have investigated the effect of various penetration enhancers on the transdermal delivery of this compound.

Effect of Penetration Enhancers on this compound Flux:

| Penetration Enhancer | Concentration (% w/v) | Fold Increase in Flux (vs. Control) | Reference |

| 2-Pyrrolidone (PY) | 5 | 3.8 | |

| 1-Methyl-2-pyrrolidone (MPY) | 5 | 2.4 | |

| Propylene Glycol (PG) | 10 | 2.5 | |

| Propylene Glycol (PG) | 30 | 5.0 | |

| Menthol | 2 | 3.8 | |

| Pyrrolidone (PY) (in reservoir TDS) | 5 | ~3.0 | |

| 1-Methyl-2-pyrrolidone (MPY) (in reservoir TDS) | 5 | ~1.5 | |

| Propylene Glycol (PG) (in reservoir TDS) | 10 | ~1.4 | |

| Propylene Glycol (PG) (in reservoir TDS) | 30 | ~1.8 | |

| Partially methylated beta-cyclodextrin (PMβCD) | - | ~2.5 |

Experimental Protocols

Protocol for Preparation of a Matrix-Type Transdermal Patch (Solvent Casting Technique)

This protocol is based on the successful formulation F4 described in the literature.

Materials:

-

This compound

-

Hydroxypropyl methylcellulose (HPMC)

-

Eudragit RSPO

-

PEG 400

-

Methanol

-

Chloroform

-

Petri dish

-

Magnetic stirrer

-

Beakers

-

Pipettes

-

Measuring cylinders

Procedure:

-

Accurately weigh the required quantities of HPMC and Eudragit RSPO.

-

In a clean, dry beaker, dissolve the polymers in a suitable volume of a methanol and chloroform mixture with continuous stirring using a magnetic stirrer until a clear solution is formed.

-

Accurately weigh the required amount of this compound and add it to the polymer solution. Stir until the drug is completely dissolved.

-

Add PEG 400 to the solution and stir to ensure uniform distribution.

-

Carefully pour the solution into a clean, level petri dish.

-

Cover the petri dish with a funnel to control the rate of solvent evaporation.

-

Allow the solvent to evaporate at room temperature for 24 hours.

-

After complete evaporation of the solvent, carefully peel the patch from the petri dish.

-

Inspect the patch for any imperfections and store it in a desiccator until further evaluation.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of this compound from a transdermal patch through an excised skin sample.

Materials:

-

Franz diffusion cells

-

Excised rat or porcine skin

-

Phosphate buffered saline (PBS), pH 7.4 (receptor medium)

-

Formulated this compound transdermal patch

-

Surgical scissors and forceps

-

Water bath with temperature control

-

Magnetic stirrers

-

Syringes and needles for sampling

-

HPLC or UV spectrophotometer for analysis

Procedure:

-

Skin Preparation:

-

Excise the abdominal skin of a healthy rat or porcine ear skin.

-

Carefully remove any adhering subcutaneous fat and connective tissue using a scalpel.

-

Wash the skin with PBS.

-

Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

-

Franz Diffusion Cell Setup:

-

Fill the receptor compartment of the Franz diffusion cell with freshly prepared and degassed PBS (pH 7.4).

-

Ensure no air bubbles are trapped beneath the skin mounting area.

-

Mount the prepared skin on the diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

-

Clamp the donor and receptor compartments together.

-

Place the Franz diffusion cells in a water bath maintained at 37 ± 0.5°C to achieve a skin surface temperature of 32 ± 1°C.

-

The receptor medium should be continuously stirred with a magnetic bead.

-

-

Permeation Study:

-

Cut the transdermal patch to the size of the effective diffusion area of the cell.

-

Apply the patch to the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for this compound concentration using a validated HPLC or UV spectrophotometric method.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

-

Calculate the permeability coefficient (Kp) and lag time.

-

Protocol for Analytical Method Development and Validation (HPLC)

This protocol provides a starting point for developing a validated RP-HPLC method for the quantification of this compound in samples from skin permeation studies. Method validation should be performed according to ICH guidelines. A validated HPLC method for the similar beta-blocker, propranolol, has been established and can be adapted.

Chromatographic Conditions (starting point):

-

Column: RP-C18 (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) in a ratio of approximately 25:75 (v/v). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 290 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Validation Parameters:

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., skin components, formulation excipients).

-

Linearity: Assess the linear relationship between the concentration of the analyte and the analytical response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Evaluate the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Signaling Pathway of this compound

This compound is a non-selective beta-adrenergic antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine and norepinephrine. This blockade prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects.

Caption: this compound's mechanism of action.

Experimental Workflow for Transdermal Patch Development and Evaluation

The development and evaluation of a transdermal delivery system for this compound follows a logical progression from formulation to in vitro characterization.

Caption: Workflow for this compound transdermal system development.

References

Application Notes and Protocols for Studying Bupranolol in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of Bupranolol, a non-selective beta-adrenergic antagonist, in the context of glaucoma. The protocols detailed below outline key experiments to assess its efficacy in reducing intraocular pressure (IOP), its mechanism of action on aqueous humor dynamics, and its potential neuroprotective effects on retinal ganglion cells (RGCs).

Introduction

Glaucoma is a progressive optic neuropathy characterized by the degeneration of RGCs and their axons, leading to irreversible vision loss.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[2] this compound is a non-selective beta-blocker that has been used to manage hypertension, tachycardia, and glaucoma.[3][4] Like other beta-blockers, its primary mechanism in treating glaucoma is the reduction of aqueous humor production by the ciliary body, which in turn lowers IOP.[5]

These protocols are designed for preclinical evaluation in a rabbit model of experimentally induced glaucoma, a commonly used model in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.

Data Presentation

Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model of Glaucoma

| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2 hours post-treatment (mmHg) | % IOP Reduction | p-value |

| Vehicle Control | 10 | 25.4 ± 1.2 | 25.1 ± 1.3 | 1.2% | >0.05 |

| This compound (0.5%) | 10 | 25.8 ± 1.5 | 20.6 ± 1.1 | 20.2% | <0.01 |

| Timolol (0.5%) | 10 | 26.1 ± 1.3 | 19.3 ± 1.0 | 26.0% | <0.01 |

Data are presented as mean ± SEM. Statistical analysis performed using a one-way ANOVA with post-hoc Tukey's test.

Table 2: Effect of this compound on Aqueous Humor Dynamics

| Parameter | Vehicle Control | This compound (0.5%) | % Change | p-value |

| Aqueous Flow Rate (µL/min) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28% | <0.05 |

| Outflow Facility (µL/min/mmHg) | 0.28 ± 0.04 | 0.29 ± 0.05 | +3.6% | >0.05 |

| Episcleral Venous Pressure (mmHg) | 9.1 ± 0.5 | 9.0 ± 0.4 | -1.1% | >0.05 |

Data are presented as mean ± SEM. Statistical analysis performed using an unpaired t-test.

Table 3: Effect of this compound on Retinal Ganglion Cell (RGC) Apoptosis

| Treatment Group | N | TUNEL-positive cells/mm² | % Reduction in Apoptosis | p-value |

| Glaucoma Control | 8 | 152 ± 15 | - | - |

| This compound (0.5%) | 8 | 118 ± 12 | 22.4% | <0.05 |

| Vehicle Control | 8 | 148 ± 16 | 2.7% | >0.05 |

Data are presented as mean ± SEM. Statistical analysis performed using a one-way ANOVA with post-hoc Tukey's test.

Experimental Protocols

Animal Model of Glaucoma

A commonly used method to induce a sustained elevation of IOP in rabbits is the injection of α-chymotrypsin into the posterior chamber.

-

Animals: Adult New Zealand White rabbits (2-3 kg).

-

Anesthesia: A mixture of ketamine and xylazine administered intramuscularly.

-

Procedure:

-

Under sterile conditions, a 30-gauge needle is inserted into the posterior chamber of the right eye.

-

Slowly inject 0.1 mL of α-chymotrypsin (150 U/mL) into the posterior chamber.

-

The left eye will serve as a control.

-

Monitor IOP weekly to confirm sustained elevation.

-

Measurement of Intraocular Pressure (IOP)

Rebound tonometry is a non-invasive and well-validated method for measuring IOP in rabbits.

-

Equipment: Rebound tonometer (e.g., TonoVet).

-

Procedure:

-

Gently restrain the rabbit.

-

Apply a topical anesthetic (e.g., 0.5% proparacaine) to the cornea.

-

Hold the tonometer in a horizontal position and align the probe with the central cornea.

-

Press the measurement button to obtain a reading. The device will take multiple measurements and provide an average.

-

Record the IOP for both eyes at baseline and at specified time points after treatment.

-

Assessment of Aqueous Humor Dynamics

Fluorophotometry is a standard technique to measure the rate of aqueous humor formation.

-

Equipment: Ocular fluorophotometer.

-

Procedure:

-

Administer a fluorescent tracer (e.g., fluorescein) topically or systemically.

-

At various time points, measure the concentration of fluorescein in the anterior chamber using the fluorophotometer.

-

The rate of decrease in fluorescein concentration is used to calculate the aqueous flow rate.

-

Evaluation of Retinal Ganglion Cell (RGC) Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Euthanize the animals at the end of the study period and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde and prepare retinal cross-sections or whole mounts.

-

Perform the TUNEL assay according to the manufacturer's protocol. This typically involves:

-

Permeabilization of the tissue.

-

Incubation with the TdT enzyme and labeled dUTPs.

-

Visualization using fluorescence microscopy.

-

-

Quantify the number of TUNEL-positive cells in the ganglion cell layer.

-

Mandatory Visualizations

Caption: this compound's mechanism of action in reducing aqueous humor production.

Caption: Experimental workflow for evaluating this compound in a glaucoma model.

Caption: Logical relationship of this compound's effects in glaucoma.

References

- 1. mdpi.com [mdpi.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Long-term treatment of angle-closure glaucoma with this compound eye drops (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]

Application Notes and Protocols for In Vivo Administration of Bupranolol in Cardiovascular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction